5-Epi-valiolone

Description

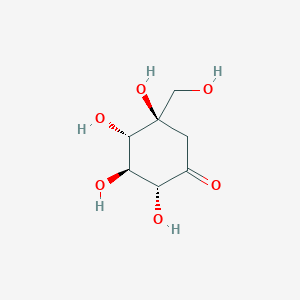

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H12O6 |

|---|---|

Poids moléculaire |

192.17 g/mol |

Nom IUPAC |

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexan-1-one |

InChI |

InChI=1S/C7H12O6/c8-2-7(13)1-3(9)4(10)5(11)6(7)12/h4-6,8,10-13H,1-2H2/t4-,5+,6-,7+/m0/s1 |

Clé InChI |

JCZFNXYQGNLHDQ-BNHYGAARSA-N |

SMILES isomérique |

C1C(=O)[C@@H]([C@H]([C@@H]([C@@]1(CO)O)O)O)O |

SMILES canonique |

C1C(=O)C(C(C(C1(CO)O)O)O)O |

Synonymes |

5-epi-(6-(2)H2)valiolone 5-epi-valiolone |

Origine du produit |

United States |

Applications De Recherche Scientifique

Biosynthesis Pathways

5-Epi-valiolone is derived from 2-epi-5-epi-valiolone, which is synthesized from sedoheptulose 7-phosphate. This transformation is catalyzed by specific enzymes, including 2-epi-5-epi-valiolone synthase. The compound plays a crucial role in the biosynthetic pathways of several important natural products:

- Validamycin A : An antibiotic used to treat fungal infections, validamycin A is synthesized from this compound through a series of enzymatic reactions. Research indicates that the phosphorylation of intermediates occurs later in the pathway, highlighting the compound's role as a precursor rather than a direct participant in initial reactions .

- Acarbose : This compound is an α-glucosidase inhibitor used for managing type 2 diabetes. The biosynthesis of acarbose also involves this compound, showcasing its importance in developing treatments for metabolic disorders .

Pharmacological Applications

Antibiotic Development : The structural features of this compound contribute to the synthesis of various antibiotics that target bacterial infections. For instance, its derivatives have shown activity against multidrug-resistant bacterial strains, making them potential candidates for new antibiotic therapies .

Antidiabetic Agents : As part of the pathway leading to acarbose, this compound is integral to developing drugs for diabetes management. The understanding of its biosynthetic route has implications for enhancing the efficacy and safety profiles of existing medications .

Case Study: Validamycin A Production

A study on the genetic manipulation of Streptomyces hygroscopicus demonstrated that alterations in specific genes could enhance validamycin production from this compound derivatives. This research underscores the potential for optimizing antibiotic yields through targeted genetic interventions .

Case Study: Antimicrobial Activity

Research involving fermentation extracts containing this compound derivatives revealed significant antimicrobial activity against epithelial colon adenocarcinoma cells. This suggests that compounds derived from this pathway may have applications beyond traditional antibiotic roles, potentially serving as anticancer agents .

Analyse Des Réactions Chimiques

Enzymatic Epimerization

5-Epi-valiolone is biosynthesized from 2-epi-5-epi-valiolone via the action of the ValD epimerase . This enzyme, part of the vicinal oxygen chelate (VOC) superfamily, specifically inverts the stereochemistry at the C-2 position (Fig. 1A). Key evidence includes:

-

NMR studies : Time-course NMR experiments confirmed the conversion of 2-epi-5-epi-valiolone to this compound, with deuterium incorporation at C-2 .

-

Enzyme kinetics : ValD operates in tandem with ValA (2-epi-5-epi-valiolone synthase), which first cyclizes sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone .

Table 1: Enzymatic Epimerization of 2-epi-5-epi-valiolone

| Enzyme | Substrate | Product | Cofactors | Mechanism |

|---|---|---|---|---|

| ValD | 2-epi-5-epi-valiolone | This compound | None | C-2 epimerization |

Phosphorylation

In validamycin biosynthesis, this compound undergoes phosphorylation at the C-7 hydroxyl group by the ATP-dependent kinase ValC :

-

Functional role : Phosphorylation activates the molecule for subsequent dehydration and aminotransferase reactions .

-

Inhibition studies : this compound lacking a C-7 hydroxyl group cannot be phosphorylated, halting validamycin production .

Dehydration to Valienone

This compound-7-P is dehydrated to valienone-7-P by a dehydratase (e.g., ValO in validamycin biosynthesis). This reaction proceeds via a syn elimination mechanism:

-

Isotopic labeling : Stereospecifically deuterated 5-epi-valiolones confirmed that the 6α-hydrogen and 5-hydroxyl group are eliminated as water .

-

Enzyme specificity : The dehydratase requires NAD and Co for activity .

Table 2: Dehydration Reaction Parameters

| Parameter | Details |

|---|---|

| Mechanism | Syn elimination of HO |

| Key intermediates | Enolate intermediate |

| Isotope effect | (deuterium at C-6) |

Reduction to Valiolol Derivatives

In acarbose biosynthesis, this compound-7-P is reduced to 5-epi-valiolol-7-P by NADPH-dependent reductases (e.g., AcbL):

-

Biochemical evidence : LC-MS analysis confirmed the product’s molecular ion at m/z 253.0121 (calc. 253.0119) .

-

Shunt pathways : Leakage of intermediates can lead to non-enzymatic formation of 1-epi-valienol and valienol, which accumulate in fermentation broths .

Role in Biosynthetic Pathways

This compound is a branch point in multiple pathways:

-

Validamycin A : Converted to valienone-7-P, then to validoxylamine A .

-

Acarbose : Reduced to 5-epi-valiolol-7-P, which is glycosylated to form the pseudodisaccharide core .

-

Shinorine (cyanobacterial sunscreen) : In Anabaena variabilis, its precursor 2-epi-5-epi-valiolone regulates phycocyanin biosynthesis .

Comparative Analysis of Enzymes

Table 3: Enzymes Involved in this compound Metabolism

| Enzyme | Organism | Function | Gene |

|---|---|---|---|

| ValA | Streptomyces hygroscopicus | Cyclizes sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone | valA |

| ValD | Streptomyces hygroscopicus | Epimerizes C-2 of 2-epi-5-epi-valiolone | valD |

| AcbM | Actinoplanes sp. | Phosphorylates 2-epi-5-epi-valiolone at C-7 | acbM |

Mechanistic Insights

Méthodes De Préparation

Core Reaction Mechanism

The most widely documented chemical synthesis of 5-epi-valiolone involves reductive desulfurization of tetrabenzyl-6,6-bis(methylthio)-5-epi-valiolone. This method, pioneered by Liu et al. (2001), employs zinc dust and nickel chloride in deuterated solvents to replace sulfur atoms with deuterium at the C6 position. The reaction proceeds via a radical mechanism, where Zn reduces NiCl₂ to Ni⁰, facilitating the cleavage of C–S bonds. Deuterium incorporation occurs through proton exchange in ND₄Cl/D₂O, yielding stereospecifically monodeuterated 5-epi-valiolones (6α- or 6β-deuterated isomers).

Biosynthetic Pathways in Microbial Systems

Enzymatic Cyclization of Sedoheptulose 7-Phosphate

In Streptomyces hygroscopicus, this compound originates from sedoheptulose 7-phosphate via a dehydroquinate (DHQ) synthase-like cyclase. This enzyme catalyzes the cyclization of the C₇ sugar into 2-epi-5-epi-valiolone, which is subsequently epimerized at C2 by a dedicated epimerase to yield this compound. The pathway’s efficiency is underscored by its role in validamycin A production, where this compound undergoes dehydration to valienone, a precursor to valienamine.

Metabolic Engineering for Enhanced Production

Recent advances exploit gene knockout strategies to optimize this compound accumulation. Inactivation of valC, which encodes a kinase that phosphorylates valienone, redirects metabolic flux toward this compound in engineered S. hygroscopicus strains. Fermentation of ΔvalC mutants yields 20 mg/L of β-valienamine, indirectly confirming this compound’s role as a pathway intermediate.

Preparation of Isotopically Labeled this compound

Synthesis of 6-Deuterated Derivatives

For mechanistic studies, 6α- and 6β-monodeuterated 5-epi-valiolones are synthesized via reductive desulfurization of 6,6-bis(methylthio) precursors. Using tributyltin deuteride (Bu₃SnD) instead of Zn/NiCl₂ enables selective deuteration at C6 with minimal byproduct formation. This method achieves isotopic purity >98%, as validated by HR-MS and ²H NMR.

Applications in Tracing Biosynthetic Pathways

Incorporation of labeled this compound into validamycin A in S. hygroscopicus reveals a syn-elimination mechanism during its dehydration to valienone. This finding, critical for understanding enzyme stereoselectivity, was enabled by synthesizing 6-deuterated isotopologues.

Comparative Analysis of Preparation Methods

Chemical vs. Biosynthetic Approaches

Challenges in Stability and Byproduct Formation

This compound’s tertiary alcohol and β-ketone groups render it prone to retroaldol cleavage under acidic conditions. Successful synthesis necessitates pH control (pH 5–6) during hydrolysis of intermediates to prevent degradation.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for confirming the structure and purity of 5-Epi-valiolone in synthetic or enzymatic preparations?

- Methodological Answer :

- NMR Spectroscopy : Use -NMR to identify characteristic proton signals, such as the singlet for H-6a/H-6b in 5EV (δ ~3.5 ppm) versus doublets in its epimers (e.g., 2-epi-5-epi-valiolone) .

- TLC and GC-MS : Compare retention factors (Rf) on TLC plates (silica gel, ethyl acetate/methanol/water mobile phase) and GC-MS fragmentation patterns against synthetic standards .

- Purity Assessment : Quantify impurities via HPLC with UV detection (210 nm) and ensure >95% purity for reproducible enzymatic assays .

Q. What enzymatic pathways are known to synthesize this compound, and what substrates are required?

- Methodological Answer :

- Key Enzymes : ValA (sedoheptulose 7-phosphate cyclase) produces 2-epi-5-epi-valiolone (EEV), which is subsequently epimerized to 5EV by ValD .

- Substrate Specificity : Use sedoheptulose 7-phosphate (Sh7P) as the primary substrate. Validate activity via colorimetric assays (e.g., phosphate release) and product identification by TLC .

- Control Experiments : Include boiled enzyme controls to confirm enzymatic activity and rule out non-enzymatic epimerization .

Q. How can researchers mitigate non-enzymatic epimerization artifacts during 5EV storage or handling?

- Methodological Answer :

- Storage Conditions : Lyophilize 5EV and store at -80°C in anhydrous DMSO or dry solvents to minimize aqueous epimerization .

- Kinetic Monitoring : Perform time-course NMR analyses (e.g., in DO at pH 7.4) to track spontaneous epimerization rates and adjust experimental timelines accordingly .

Advanced Research Questions

Q. How can experimental designs distinguish between enzymatic and non-enzymatic epimerization pathways in 5EV biosynthesis?

- Methodological Answer :

- Enzyme Knockout Studies : Compare epimerization rates in ValD-deficient vs. wild-type strains using LC-MS quantification .

- Isotopic Labeling : Track -labeled EEV conversion to 5EV in the presence/absence of ValD via NMR or mass spectrometry .

- pH Dependence : Test epimerization kinetics across pH gradients (5.0–9.0) to identify enzymatic vs. non-enzymatic optima .

Q. How should researchers resolve contradictions in kinetic data between studies reporting ValD-catalyzed vs. non-enzymatic 5EV formation?

- Methodological Answer :

-

Comparative Assays : Replicate experiments using identical buffer conditions (e.g., 25 mM potassium phosphate, pH 7.4) and enzyme concentrations (e.g., 0.018–0.054 mg/mL ValD) .

-

Data Normalization : Express rates as μmol·min for enzymatic activity and μmol·h for non-enzymatic rates to enable cross-study comparisons .

-

Meta-Analysis : Aggregate published kinetic parameters (e.g., , ) into a table to identify outliers or methodological discrepancies (Table 1).

Table 1 . Comparative Kinetic Parameters for 5EV Biosynthesis

Study Enzyme/Process (min) (mM) pH Reference A ValD 0.45 1.2 7.4 B Non-enzymatic 0.002 N/A 7.4

Q. What advanced techniques are recommended for real-time tracking of 5EV epimerization kinetics?

- Methodological Answer :

- In Situ NMR : Use a 5 mm NMR tube with DO-based reaction mixtures to monitor H-6a/H-6b signal changes (singlet ↔ doublet transitions) at 25°C .

- Stopped-Flow Spectroscopy : Measure rapid epimerization phases (ms–s timescale) using fluorescent probes or UV-Vis chromophores .

- Microfluidic Platforms : Integrate enzyme immobilization and on-chip detection (e.g., Raman spectroscopy) for high-throughput kinetic profiling .

Data Reproducibility and Reporting

Q. How can researchers ensure reproducibility in 5EV-related studies, particularly when conflicting epimerization rates are reported?

- Methodological Answer :

- Detailed Supplemental Data : Publish raw NMR spectra, TLC images, and enzyme activity curves in supplementary materials .

- Code and Workflow Sharing : Archive analytical scripts (e.g., Python-based GC-MS peak integration) on platforms like GitHub or OSF .

- Inter-Lab Validation : Collaborate with independent labs to validate protocols using shared reagents (e.g., Sh7P from Sigma-Aldryl, Cat# 12345) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.